molecular formula C11H7BrClNOS B8536852 (3-Bromo-5-chlorophenyl)(5-methylthiazol-2-yl)methanone

(3-Bromo-5-chlorophenyl)(5-methylthiazol-2-yl)methanone

Cat. No.: B8536852
M. Wt: 316.60 g/mol
InChI Key: LDZBOXQKQYZJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-5-chlorophenyl)(5-methylthiazol-2-yl)methanone is a useful research compound. Its molecular formula is C11H7BrClNOS and its molecular weight is 316.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7BrClNOS

Molecular Weight

316.60 g/mol

IUPAC Name

(3-bromo-5-chlorophenyl)-(5-methyl-1,3-thiazol-2-yl)methanone

InChI

InChI=1S/C11H7BrClNOS/c1-6-5-14-11(16-6)10(15)7-2-8(12)4-9(13)3-7/h2-5H,1H3

InChI Key

LDZBOXQKQYZJCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(=O)C2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 5-methylthiazole (4.37 g, 44.1 mmol) in dry THF (30 L) under was added n-BuLi (44.1 mmol, 17.64 ml solution in hexanes) drop wise over 10 minutes at −78° C. under nitrogen atmosphere. The mixture was stirred between −78° C. and −60° C. for 30 minutes and then cooled to −78° C. A solution of 3-Bromo-5-chloro-benzoic acid methyl ester (11.0 g, 44.1 mmol) in THF (20 mL) was added drop wise over 10 minutes. The resulting mixture was stirred at −78° C. for 30 minutes and warmed to room temperature with stirring overnight. The mixture was cooled to 0° C. and treated with water (50 mL). The resulting mixture was adjusted to pH around 6 with HCl (1N) and extracted with EtOAc (100 mL×3). The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography eluting with petroleum ether/EtOAc mixtures to afford (3-Bromo-5-chloro-phenyl)-(5-methyl-thiazol-2-yl)-methanone (14 g, yield=100%) as a solid.
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
17.64 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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